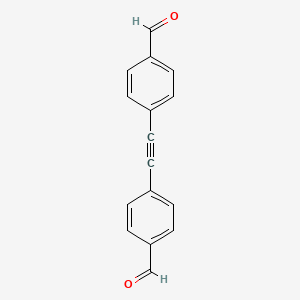

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-formylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJKYSQCRNPJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556858 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84907-55-1 | |

| Record name | 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84907-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Symmetrical Building Block

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde is a highly symmetrical, rigid organic molecule that has emerged as a critical building block in materials science and supramolecular chemistry.[1] Its structure, featuring a central acetylene (ethyne) linker connecting two benzaldehyde moieties, provides a linear and conjugated scaffold. This unique architecture makes it an exceptionally valuable precursor for the synthesis of advanced materials.[1][2]

The terminal aldehyde functional groups are highly reactive and serve as versatile handles for forming imine linkages, making this compound a cornerstone in the construction of Covalent Organic Frameworks (COFs).[2][3] These COFs exhibit high porosity and well-defined structures, rendering them suitable for applications in gas storage, separation, and catalysis.[2] Furthermore, the diphenylacetylene core is a known fluorophore, and derivatives of this compound are utilized in the synthesis of fluorescent macromolecules and dyes.[1][3] This guide provides an in-depth exploration of its synthesis, focusing on the robust Sonogashira coupling reaction, followed by detailed protocols for its purification and comprehensive characterization.

Synthesis via Sonogashira Cross-Coupling: A Mechanistic Deep Dive

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[2] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a dual-catalyst system of palladium and copper.[4][5][6] The reaction, first reported in 1975, is prized for its mild reaction conditions and tolerance of a wide array of functional groups, including the aldehyde groups present in our target molecule.[4][7][8]

The Catalytic Cycles: A Synergistic Partnership

The Sonogashira reaction mechanism is understood to proceed through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5][7][9] While the exact mechanism is still a subject of detailed study, the consensus pathway provides a strong framework for understanding the reaction's progression.[7][10]

-

The Palladium Cycle (The Main Engine):

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde). This step forms a Pd(II) intermediate.[4][9] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[4]

-

Transmetalation: This is the key step where the two carbon fragments are brought together on the palladium center. A copper(I) acetylide species, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This displaces the halide and forms an alkynyl palladium(II) intermediate.[9][10] This step is often considered the rate-determining step of the overall reaction.[10]

-

Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, expelling the final cross-coupled product—the diarylacetylene—and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]

-

-

The Copper Cycle (The Accelerator):

-

π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[9]

-

Deprotonation: In the presence of an amine base (e.g., triethylamine or diisopropylamine), the acidic proton of the alkyne is removed. The coordination to copper increases the acidity of this proton, facilitating its removal.[9]

-

Copper Acetylide Formation: This deprotonation results in the formation of a copper(I) acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[4][9] The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under much milder conditions than copper-free alternatives.[4][11]

-

A significant drawback of using copper is the potential for oxidative homocoupling of the alkyne (Glaser coupling), which can reduce the yield of the desired product.[5] Therefore, maintaining an inert, oxygen-free atmosphere is critical.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a typical Sonogashira homocoupling of 4-ethynylbenzaldehyde. An alternative route involves the cross-coupling of 4-bromobenzaldehyde and 4-ethynylbenzaldehyde.[2]

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Typical Amount | Equivalents |

| 4-Iodobenzaldehyde | 232.02 | (As starting material) | - |

| (Trimethylsilyl)acetylene | 98.22 | (As starting material) | - |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 - 0.05 | Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 - 0.10 | Co-catalyst |

| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | - | Base/Solvent |

| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | - | - | Solvent |

| Argon or Nitrogen Gas | - | - | Inert Atmosphere |

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. Purge the entire system with an inert gas (Argon or Nitrogen) for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 4-iodobenzaldehyde, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Solvent Addition: Via syringe, add anhydrous solvent (e.g., a mixture of THF and Triethylamine). The solution should be stirred to ensure all solids are suspended.

-

Alkyne Addition: Slowly add the terminal alkyne (e.g., (trimethylsilyl)acetylene) to the reaction mixture via syringe. If starting from a protected alkyne, a deprotection step will be required first. For a direct homocoupling approach, one would use a pre-synthesized 4-ethynylbenzaldehyde.

-

Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-70 °C, though some proceed at room temperature) and stir vigorously.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing with a suitable solvent like ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Isolating the Target Compound

The crude product from the Sonogashira reaction will contain the desired this compound, but also impurities such as residual catalysts, unreacted starting materials, and a common side-product from the homocoupling of the terminal alkyne.[5] Purification is therefore a critical step to obtain a high-purity final product.

Recrystallization: The Art of Crystal Growth

Recrystallization is a powerful technique for purifying solid organic compounds.[13][14] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[13][15]

Protocol for Recrystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[13] For diarylalkynes, common solvents include toluene, xylenes, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[12][13]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.

-

Hot Filtration (if necessary): If insoluble impurities (like catalyst residues) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[16]

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[14]

-

Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the precipitation of the product from the solution.[13][14]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a white or off-white crystalline solid.[2]

Characterization: Confirming Structure and Purity

Once purified, the identity and purity of this compound must be confirmed through a suite of analytical techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation, proton environment | - Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm. - Aromatic protons: Two doublets in the ~7.6-7.9 ppm region, showing characteristic para-substitution pattern. |

| ¹³C NMR | Structural confirmation, carbon backbone | - Aldehyde carbon (C=O): ~191-192 ppm. - Aromatic carbons: Multiple signals between ~125-140 ppm. - Alkyne carbons (C≡C): Signal around ~90-95 ppm.[17] |

| IR Spectroscopy | Functional group identification | - Strong C=O stretch (aldehyde): ~1690-1710 cm⁻¹. - C≡C stretch (internal alkyne): ~2200-2230 cm⁻¹ (may be weak or absent due to symmetry). - Aromatic C-H stretch: ~3000-3100 cm⁻¹. |

| Mass Spec. | Molecular weight confirmation | Molecular Ion Peak (M⁺): Expected at m/z = 234.07 (for C₁₆H₁₀O₂).[17] |

| Melting Point | Purity assessment | Sharp melting point around 213-214 °C.[18] A broad melting range indicates impurities. |

Applications in Advanced Materials

The unique structural properties of this compound make it a highly sought-after component in materials chemistry.

-

Covalent Organic Frameworks (COFs): It is a primary building block for creating imine-linked COFs.[2][3] These porous crystalline polymers are used in enzyme immobilization for biocatalysis and as photocatalysts for generating hydrogen peroxide.[1][2][3]

-

Fluorescent Materials: The diphenylacetylene core serves as a basis for synthesizing fluorescent macromolecules and dyes with significant quantum yields.[2][3]

-

Organic Electronics: Its rigid, conjugated structure is beneficial for applications in organic semiconductors and other electronic materials.

References

- 1. FCKeditor - Resources Browser [ohiotech.edu]

- 2. Buy this compound | 84907-55-1 [smolecule.com]

- 3. ossila.com [ossila.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound | 84907-55-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde: Synthesis, Properties, and Advanced Applications

Introduction

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, registered under CAS number 84907-55-1, is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of materials science and organic synthesis.[1] Structurally, it is a diphenylacetylene derivative featuring aldehyde groups at the para positions of both phenyl rings.[2] This unique arrangement of a rigid ethyne linker and reactive aldehyde functionalities imparts a combination of linearity, planarity, and versatile reactivity, making it an invaluable precursor for the construction of complex molecular architectures. This in-depth guide provides a comprehensive overview of its synthesis, key properties, and significant applications, with a particular focus on its role in the development of Covalent Organic Frameworks (COFs), fluorescent materials, and biocatalytic systems. The content is tailored for researchers, scientists, and professionals in drug development seeking to leverage the potential of this versatile molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84907-55-1 | [3][4] |

| Molecular Formula | C₁₆H₁₀O₂ | [4][5] |

| Molecular Weight | 234.25 g/mol | [2][5] |

| Melting Point | 213-214 °C | [3][6] |

| Boiling Point | 425.4 ± 30.0 °C at 760 mmHg | [3][6] |

| Physical Form | Solid, typically white to yellow crystals/powder | [3][7] |

| Purity | Commercially available with >98% purity | [2][3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Key spectral data are summarized below:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons, the alkyne carbons, and the carbonyl carbon of the aldehyde group.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡C triple bond, the C=O stretching of the aldehyde, and the aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[8]

Synthesis and Purification: A Detailed Protocol

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[5] This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a robust and versatile route to this class of compounds.[9][10][11]

Reaction Principle

The synthesis typically involves the coupling of two equivalents of a 4-halobenzaldehyde (commonly 4-bromobenzaldehyde) with a protected or unprotected acetylene source. A more direct approach involves the coupling of 4-bromobenzaldehyde with 4-ethynylbenzaldehyde.[5]

Figure 1: Conceptual workflow of the Sonogashira coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: A dried Schlenk flask is charged with 4-bromobenzaldehyde, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), and a copper(I) salt (e.g., CuI).[12] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times to ensure an oxygen-free atmosphere. This is critical as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[13]

-

Addition of Reagents: Anhydrous solvent (e.g., THF, DMF, or a mixture with an amine base) and a suitable base (e.g., triethylamine or diethylamine) are added via syringe.[12] The base is essential to neutralize the hydrogen halide formed during the reaction.[11]

-

Reactant Addition: 4-Ethynylbenzaldehyde, dissolved in the reaction solvent, is then added dropwise to the stirred reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) until completion.[14]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a dilute aqueous ammonium chloride solution to remove the amine hydrohalide salt and other water-soluble impurities.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. Final purification is achieved by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound as a solid.[5] A reported yield for this synthesis is approximately 65%.[5]

Core Applications in Research and Development

The unique structural attributes of this compound have positioned it as a key precursor in several cutting-edge areas of chemical science.

Covalent Organic Frameworks (COFs)

A primary application of this molecule is in the synthesis of Covalent Organic Frameworks (COFs).[2][5] COFs are a class of porous crystalline polymers with well-defined structures and tunable properties, making them highly attractive for applications in gas storage, separation, and catalysis.[5]

The aldehyde functionalities of this compound readily undergo condensation reactions with amines to form stable imine linkages.[5][15] This Schiff-base condensation is a cornerstone of COF chemistry. By reacting with multi-amine linkers, such as ethylenetetraaniline, it can form highly ordered, porous frameworks.[2]

Figure 2: Schematic representation of the synthesis of an imine-linked Covalent Organic Framework (COF) using this compound.

These COFs can be designed to have dual-pore structures, which are particularly advantageous for applications such as enzyme immobilization.[5] For instance, lipase PS has been successfully immobilized within such COFs, enabling enantioselective reactions on racemic secondary alcohols with high conversion rates.[2][5]

Furthermore, COFs synthesized from this dialdehyde have shown promise in photocatalysis. When reacted with trimethyltriazine, the resulting COF exhibits photocatalytic activity for the production of hydrogen peroxide (H₂O₂) under light irradiation, highlighting its potential in solar energy conversion.[2][5]

Fluorescent Macromolecules and Dyes

The rigid, conjugated backbone of this compound makes it an excellent scaffold for the synthesis of fluorescent materials.[5] It serves as a precursor in the synthesis of ethynyl-linked boron dipyrromethenes (BODIPYs). This involves a Rothmund reaction with a pyrrole derivative, followed by boron complexation.[2][5] The resulting macromolecules have demonstrated significant fluorescence properties, with reported quantum yields as high as 32%.[2][5]

Biocatalysis and Drug Development

While direct biological activity data for this compound is limited, its derivatives and the materials synthesized from it have significant implications for biocatalysis and, by extension, drug development.[5] As mentioned, COFs derived from this compound can act as robust supports for enzyme immobilization.[5] This enhances enzyme stability and reusability, which are critical factors in the industrial-scale synthesis of chiral intermediates for pharmaceuticals. The ability to perform enantioselective reactions with high efficiency is of paramount importance in the production of single-enantiomer drugs.[2][5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). If on skin, wash with plenty of soap and water (P302+P352).[3][6]

-

Storage: It should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[3][6]

Conclusion

This compound is a versatile and highly valuable building block in modern organic and materials chemistry. Its synthesis via the robust Sonogashira coupling is well-established, and its purification to high levels is readily achievable. The presence of two reactive aldehyde groups on a rigid, linear diphenylacetylene core provides a unique platform for the rational design and synthesis of advanced materials. Its pivotal role in the construction of Covalent Organic Frameworks for catalysis and separation, as well as in the development of novel fluorescent macromolecules, underscores its significance. For researchers and scientists in materials science and drug development, a thorough understanding of the properties and reactivity of this compound opens up a wealth of opportunities for innovation.

References

- 1. FCKeditor - Resources Browser [ohiotech.edu]

- 2. ossila.com [ossila.com]

- 3. This compound | 84907-55-1 [sigmaaldrich.com]

- 4. CAS 84907-55-1: 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] [cymitquimica.com]

- 5. Buy this compound | 84907-55-1 [smolecule.com]

- 6. This compound | 84907-55-1 [sigmaaldrich.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, a key building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and fluorescent dyes.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require a deep understanding of the structural characterization of this versatile molecule.

Introduction

This compound, with the chemical formula C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol , is a symmetrical aromatic compound featuring two benzaldehyde moieties linked by an ethyne bridge.[2] Its rigid, linear structure and reactive aldehyde functional groups make it a valuable precursor for the construction of highly ordered porous polymers and novel photophysical materials. The precise characterization of this molecule is paramount to ensure the integrity and desired properties of the resulting superstructures. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a foundational understanding for its identification and quality control.

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.05 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.90 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| ~7.70 | Doublet | 2H | Aromatic protons (meta to -CHO) |

Interpretation and Rationale

The ¹H NMR spectrum is anticipated to be simple and highly symmetrical, reflecting the molecule's structure.

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and will appear as a sharp singlet in the downfield region, typically around 10 ppm.

-

Aromatic Protons: The para-substituted benzene rings will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing aldehyde group are expected to be further downfield (around 7.90 ppm) compared to the protons meta to the aldehyde group (around 7.70 ppm). The coupling constant between these adjacent protons is typically in the range of 8.0 Hz.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | Aldehyde carbon (C =O) |

| ~136.0 | Aromatic carbon (ipso to -CHO) |

| ~132.5 | Aromatic carbon (ortho to -CHO) |

| ~130.0 | Aromatic carbon (meta to -CHO) |

| ~128.0 | Aromatic carbon (ipso to alkyne) |

| ~91.0 | Alkyne carbon (-C ≡C -) |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum will also reflect the molecular symmetry, showing only six distinct carbon signals.

-

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear at the lowest field, typically around 191.5 ppm.

-

Aromatic Carbons: The four distinct aromatic carbons will have chemical shifts in the range of 120-140 ppm. The carbon atom to which the aldehyde group is attached (ipso-carbon) is expected around 136.0 ppm. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the aldehyde and alkyne substituents.

-

Alkyne Carbons: The sp-hybridized carbons of the ethyne bridge are characteristically found in the region of 80-95 ppm. Due to the symmetry of the molecule, both alkyne carbons are chemically equivalent and will give rise to a single peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and alkyne functionalities, as well as the aromatic rings.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde (Fermi doublet) |

| ~2210 | Weak to Medium | C≡C stretch of the internal alkyne |

| ~1700 | Strong | C=O stretch of the aromatic aldehyde |

| ~1600, ~1570, ~1460 | Medium to Weak | C=C stretches of the aromatic rings |

| ~830 | Strong | C-H out-of-plane bend for a 1,4-disubstituted benzene ring |

Interpretation and Rationale

-

Aldehyde Group: The most indicative signals for the aldehyde group are the strong C=O stretching vibration around 1700 cm⁻¹ and the pair of medium intensity C-H stretching bands (a Fermi doublet) around 2820 and 2720 cm⁻¹.

-

Alkyne Group: The C≡C stretching vibration for a symmetrical internal alkyne can sometimes be weak or absent in the IR spectrum due to the lack of a significant change in dipole moment during the vibration. However, in this case, the conjugation with the aromatic rings is expected to induce enough polarity for a weak to medium band to be observed around 2210 cm⁻¹.

-

Aromatic Rings: The presence of the benzene rings will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-H out-of-plane bending vibration around 830 cm⁻¹, which is characteristic of 1,4-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 234 | High | Molecular Ion [M]⁺ |

| 233 | Moderate | [M-H]⁺ |

| 205 | Moderate | [M-CHO]⁺ |

| 176 | Moderate | [M-2CHO]⁺ or [C₁₄H₈]⁺ |

| 102.5 | Low | [M-2CHO]²⁺ |

Interpretation and Rationale

-

Molecular Ion: The molecular ion peak [M]⁺ is expected to be prominent at m/z 234, confirming the molecular weight of the compound.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentations.

-

Loss of a hydrogen atom from the aldehyde group to give a stable acylium ion at m/z 233 ([M-H]⁺).

-

Loss of one formyl radical (-CHO) to yield a fragment at m/z 205 ([M-CHO]⁺).

-

Subsequent loss of the second formyl radical to give a fragment at m/z 176, corresponding to the diethynylbenzene core.

-

A doubly charged ion at m/z 102.5 might be observed, corresponding to the loss of both formyl groups.

-

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any solid particles.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.

-

GC conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 100 °C for 1 minute, then ramp to 280 °C at a rate of 20 °C/min and hold for 5 minutes.

-

MS conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for synthesis and spectroscopic characterization.

References

A Technical Guide to the Solubility of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, a critical building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs) and fluorescent macromolecules.[1][2] Given the absence of extensive published solubility data for this compound, this document synthesizes theoretical principles, predictive analysis based on structural analogues, and detailed experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We explore the molecular characteristics governing solubility and present methodologies for its empirical determination in common organic solvents.

Introduction: The Significance of Solubility in Application

This compound (CAS 84907-55-1) is a crystalline solid with a molecular formula of C₁₆H₁₀O₂ and a molecular weight of 234.25 g/mol .[1][2][3] Its rigid, linear structure, featuring a central acetylene linker and terminal aldehyde functionalities, makes it an invaluable precursor in materials science and organic synthesis.[1] The successful synthesis, purification, and application of this compound are intrinsically linked to its solubility behavior. Understanding which solvents can effectively dissolve this molecule is paramount for:

-

Reaction Engineering: Ensuring homogeneous reaction conditions for the synthesis of COFs and other polymers.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic separation.[4]

-

Material Processing: Formulating solutions for thin-film deposition, casting, and other fabrication techniques.

This guide aims to bridge the current knowledge gap by providing a detailed exploration of the solubility of this compound.

Theoretical Framework and Predictive Analysis of Solubility

The solubility of a crystalline organic compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.[5]

Molecular Structure Analysis

The structure of this compound offers key insights into its probable solubility:

-

Nonpolar Core: The diphenylacetylene core is a large, nonpolar, and rigid aromatic system. This extensive hydrocarbon backbone suggests a strong affinity for nonpolar organic solvents. The parent compound, diphenylacetylene, is known to be soluble in nonpolar solvents like hexane, benzene, and toluene, and also shows solubility in ether and hot alcohol, while being insoluble in water.[6][7][8][9][10]

-

Polar Functional Groups: The two terminal aldehyde groups (-CHO) introduce polarity to the molecule. The carbonyl group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[11][12] Smaller aldehydes exhibit some water solubility due to this polarity; however, as the nonpolar carbon framework increases, water solubility rapidly diminishes.[11][13][14][15]

Crystal Lattice Energy

As a crystalline solid with a relatively high melting point of 213-214 °C, this compound possesses significant crystal lattice energy. This energy must be overcome by the solvation energy released upon dissolution. Consequently, solvents that can effectively interact with both the aromatic system and the polar aldehyde groups are more likely to be successful.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic hydrocarbons (e.g., toluene, xylenes) due to their ability to interact with the large aromatic system. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also likely to be effective due to their strong dipole moments that can solvate the aldehyde groups.

-

Moderate Solubility: Expected in ethers (e.g., tetrahydrofuran, diethyl ether) and ketones (e.g., acetone, methyl ethyl ketone), which offer a balance of polarity and nonpolar character.[11][15]

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) at room temperature. The large nonpolar surface area of the molecule will likely dominate over the hydrogen bonding potential of the aldehyde groups. Solubility in nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane) may also be limited due to the molecule's overall polarity and strong crystal packing.

Experimental Determination of Solubility

To empirically validate the predicted solubility, a systematic experimental approach is necessary. This section outlines both qualitative and quantitative methodologies.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of common organic solvents (analytical grade or higher), including but not limited to:

-

Nonpolar: Hexane, Toluene

-

Polar Aprotic: Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Methanol, Ethanol

-

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker, centrifuge, filtration apparatus (e.g., syringe filters), HPLC or UV-Vis spectrophotometer.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol: Qualitative Solubility Screening

-

Preparation: Add approximately 1-2 mg of this compound to a series of labeled small vials.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent.

-

Mixing: Vigorously mix the vials using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each vial for the dissolution of the solid.

-

Classification: Classify the solubility based on visual observation as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility measurement, the isothermal shake-flask method is a reliable standard.

Protocol: Quantitative Solubility Measurement

-

Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing a known volume of each solvent. The excess solid ensures that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to permit the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter (e.g., 0.22 µm PTFE filter).

-

Analysis: Quantify the concentration of the dissolved solute in the extracted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-established calibration curve.

-

Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The results from the solubility experiments should be systematically tabulated for clear comparison.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Qualitative Observation |

| Nonpolar | Toluene | High | |

| Hexane | Low | ||

| Polar Aprotic | Dichloromethane | High | |

| Chloroform | High | ||

| THF | Moderate | ||

| Acetone | Moderate | ||

| DMF | High | ||

| DMSO | High | ||

| Polar Protic | Methanol | Low | |

| Ethanol | Low | ||

| Water | Insoluble |

Table 2: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Experimental Data | Calculated Data |

| THF | Experimental Data | Calculated Data |

| Toluene | Experimental Data | Calculated Data |

| Acetone | Experimental Data | Calculated Data |

| Ethanol | Experimental Data | Calculated Data |

| Hexane | Experimental Data | Calculated Data |

Visualization of the Solubility Determination Workflow

The logical flow of the experimental process can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Conclusion and Recommendations

This technical guide establishes a foundational understanding of the solubility of this compound. The predictive analysis, grounded in the principles of molecular interactions, suggests a favorable solubility in polar aprotic and aromatic solvents, with limited solubility in both highly polar and nonpolar extremes. The provided experimental protocols offer a clear and reliable pathway for the empirical determination of its solubility profile.

For researchers and developers, it is recommended to perform solubility tests in the specific solvent systems relevant to their applications. For syntheses involving this dialdehyde, solvents such as DMF, DMSO, or chlorinated hydrocarbons are likely to be effective. For purification by recrystallization, a solvent pair system, such as toluene/hexane, may prove advantageous. This guide serves as a critical resource to expedite experimental design and optimize the use of this compound in the advancement of materials science.

References

- 1. ossila.com [ossila.com]

- 2. 4,4'-(1,2-Ethynediyl)bis(benzaldehyde) | C16H10O2 | CID 14169731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Diphenylacetylene (501-65-5) for sale [vulcanchem.com]

- 8. chembk.com [chembk.com]

- 9. Diphenylacetylene [chemeurope.com]

- 10. Diphenylacetylene - Wikipedia [en.wikipedia.org]

- 11. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 12. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 13. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 14. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

thermal stability of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

An In-depth Technical Guide to the Thermal Stability of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Abstract

This compound is a rigid, linear aromatic dialdehyde that has emerged as a critical building block in the field of materials science. Its unique structure, featuring a central ethyne linkage flanked by two formyl-substituted phenyl rings, makes it an exemplary linker for the synthesis of advanced porous crystalline polymers, such as Covalent Organic Frameworks (COFs). The performance and processing of these materials are intrinsically linked to the thermal stability of their constituent monomers. This technical guide provides a comprehensive analysis of the thermal properties of this compound, synthesizes available data, discusses potential decomposition pathways based on the chemistry of its functional moieties, and presents standardized protocols for its empirical thermal analysis.

Introduction: A Pivotal Linker in Advanced Materials

This compound, also known as di(4-formylphenyl)acetylene, is a bifunctional organic compound whose rigid, rod-like geometry is highly sought after for constructing extended, porous networks.[1][2] Its primary application lies in the bottom-up synthesis of Covalent Organic Frameworks (COFs), where it reacts with multitopic amines to form crystalline, porous materials with exceptional surface areas and tunable properties.[3] These COFs are at the forefront of research in gas storage, catalysis, and enzyme immobilization.[3]

The synthesis of COFs often involves solvothermal methods, which require the building blocks to be stable at elevated temperatures. Furthermore, the final application of these materials, for instance in high-temperature catalysis, demands a high degree of thermal robustness. Therefore, a thorough understanding of the is not merely academic; it is a prerequisite for designing robust synthetic routes and predicting the operational limits of the resulting materials. This guide serves to consolidate current knowledge and provide a predictive framework for the thermal behavior of this key molecule.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by its symmetry and functional groups. The central carbon-carbon triple bond imparts rigidity and linearity, while the terminal aldehyde groups provide reactive sites for polycondensation reactions.

Caption: Molecular Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 84907-55-1 | [1][3][4] |

| Molecular Formula | C₁₆H₁₀O₂ | [3][4] |

| Molecular Weight | 234.25 g/mol | [1][3] |

| Appearance | Yellow Solid (Powder/Crystals) | [5] |

| Melting Point | 213-214 °C | [6] |

| Boiling Point | 425.4 ± 30.0 °C (at 760 mmHg) | [6] |

| Purity | Typically >98% | [1][6] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [5] |

| Storage Conditions | 3-5 °C, under inert gas (air sensitive) | [5] |

Analysis of Thermal Behavior

Direct and detailed thermal analysis data (TGA/DSC) for standalone this compound is not extensively reported in peer-reviewed literature. However, its thermal stability can be reliably inferred from two key areas: its physical properties and its successful application in the synthesis of highly robust polymers.

Melting Point and Phase Transition

The compound has a sharp and relatively high melting point of 213-214 °C .[6] This indicates strong intermolecular forces in the crystal lattice and significant thermal energy is required to overcome them. The stability of the molecule in its solid form up to this temperature is the first indicator of its thermal robustness. A Differential Scanning Calorimetry (DSC) analysis would show a distinct endothermic peak corresponding to this melting transition.

Inferred Stability from Covalent Organic Frameworks (COFs)

The most compelling evidence for the high comes from the properties of the COFs synthesized from it. The formation of these crystalline polymers often requires elevated temperatures (80-120 °C or higher) for several days, conditions the monomer must withstand without degradation.[3] More importantly, the resulting COFs exhibit exceptional thermal stability, often stable to temperatures far exceeding the monomer's melting point.

| COF Name/Type | Linker(s) | Thermal Stability (TGA, Onset) | Source(s) |

| COF-42 | DETH and TFB | Up to 280 °C | [7] |

| COF-300 | BDA and TAPM | Up to 490 °C | [7] |

| Polyimide (PI) COFs | Various | > 500 °C | |

| COF-1 / COF-5 | Boronic Acids | Up to 400-600 °C | [7] |

Note: Table includes COFs with similar rigid linkers to demonstrate the general stability of such structures.

The fact that frameworks built from linkers like this compound do not decompose until reaching temperatures of 280 °C to 600 °C implies that the covalent bonds within the linker itself are inherently stable well above its melting point.[7]

Potential Thermal Decomposition Pathways

In the absence of direct experimental data, a chemically reasoned prediction of the decomposition mechanism can be made by analyzing the molecule's constituent parts: the aldehyde groups, the phenyl rings, and the central ethyne bridge.

Caption: Predicted high-temperature decomposition pathway.

-

Initial Stage (214 °C to ~400 °C): Upon melting, the compound exists as a liquid. In this phase, intermolecular reactions are possible. Given the high reactivity of acetylene moieties at elevated temperatures, some degree of oligomerization or crosslinking may occur, similar to the behavior of poly(phenylacetylene) derivatives.[8] This crosslinking can actually increase the bulk thermal stability of the material before significant mass loss begins.

-

Onset of Decomposition (> 400 °C): The aldehyde functional groups are the most likely points of initial bond scission. Studies on the thermal decomposition of benzaldehyde show that a primary pathway is the homolytic cleavage of the C(O)-H bond, leading to the release of carbon monoxide (CO) and the formation of a phenyl radical.[2][7] This would result in a stable diphenylacetylene core.

-

High-Temperature Fragmentation (> 600 °C): The diphenylacetylene core is exceptionally stable due to its extensive conjugation and strong sp-sp and sp²-sp² carbon-carbon bonds. This core structure would only fragment at very high temperatures, leading to the formation of gaseous products and a stable carbonaceous char.[8]

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the , Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the indispensable tools.[4] The following section details a robust, self-validating protocol for researchers.

Caption: Standardized workflow for thermal analysis of the compound.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its thermal stability under a controlled atmosphere.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is free of residual synthesis solvents by drying it under vacuum at 60-80 °C for at least 12 hours.

-

Tare a ceramic or platinum TGA pan on a microbalance.

-

Carefully place 3-5 mg of the dried sample into the pan. A small sample size minimizes thermal gradients.

-

Record the initial mass with high precision.

-

-

Instrument Setup:

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen (N₂) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial for studying the intrinsic thermal stability, preventing oxidative decomposition which occurs at lower temperatures.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes to ensure a stable starting baseline.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset) , often defined as the temperature at which 5% mass loss (T₅%) occurs. This is a key metric for stability.

-

From the first derivative of the TGA curve (DTG), identify the temperature of maximum decomposition rate (T_max).

-

Record the percentage of mass remaining at the end of the experiment (char yield), which indicates the tendency to form a stable carbonaceous residue.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To precisely measure the melting point and enthalpy of fusion, and to detect any other solid-state phase transitions prior to melting.

Methodology:

-

Sample Preparation:

-

Using the same dried sample, weigh 2-4 mg into a hermetically sealed aluminum DSC pan. Sealing the pan prevents mass loss due to sublimation before melting.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup:

-

Atmosphere: Maintain a nitrogen purge (20-50 mL/min) to provide a stable, inert thermal environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 250 °C at 10 °C/min. The final temperature should be safely above the expected melting point but below the onset of decomposition.

-

Hold at 250 °C for 1 minute.

-

Cool back to 30 °C at 10 °C/min. (This cooling cycle can reveal information about recrystallization).

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify the endothermic peak corresponding to melting. The onset temperature of this peak is reported as the melting point (T_m).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus), which quantifies the energy required for the phase change.

-

Conclusion and Future Outlook

While direct, published thermogravimetric data on this compound is limited, a comprehensive analysis strongly supports its classification as a thermally stable organic molecule. Its high melting point of 213-214 °C and its critical role as a monomer in the synthesis of exceptionally robust Covalent Organic Frameworks—which are stable up to 600 °C—provide compelling evidence of its inherent stability.

Predictive analysis suggests a decomposition mechanism initiated by the loss of the aldehyde functional groups at temperatures likely exceeding 400 °C, followed by the eventual fragmentation of the highly stable diphenylacetylene core at much higher temperatures. For researchers and materials scientists, this high stability is a significant asset, enabling its use in high-temperature polymer synthesis and ensuring the durability of the resulting materials.

Future work should focus on publishing detailed TGA-MS (Mass Spectrometry) studies on the purified compound to empirically identify the evolved gas species during decomposition, thereby confirming the proposed pathways and providing precise decomposition kinetics. Such data would be invaluable for the continued development of next-generation materials based on this versatile molecular building block.

References

An In-depth Technical Guide to the Electronic and Optical Properties of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Abstract

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, a symmetrically substituted diarylacetylene, stands as a pivotal molecular building block in the design and synthesis of advanced organic materials. Its rigid, linear π-conjugated system, capped with reactive aldehyde functionalities, imparts a unique combination of electronic and optical properties that are central to its utility in constructing complex supramolecular architectures such as Covalent Organic Frameworks (COFs) and novel fluorescent macromolecules.[1][2] This technical guide provides a comprehensive exploration of the core electronic and optical characteristics of this compound, offering insights into its structure-property relationships. We delve into the theoretical underpinnings of its electronic transitions, supported by available spectroscopic data, and outline the experimental methodologies for its synthesis and characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking a deeper understanding of this versatile molecule.

Introduction: The Architectural Significance of a π-Conjugated Dialdehyde

The pursuit of novel organic materials with tailored functionalities is a cornerstone of modern chemistry and materials science. Within this landscape, molecules possessing extended π-conjugation are of paramount importance due to their inherent electronic and photophysical properties. This compound emerges as a molecule of significant interest, primarily owing to its unique structural features:

-

A Rigid Ethyne Linker: The central carbon-carbon triple bond imparts a linear and rigid geometry to the molecule, which is a crucial attribute for the predictable assembly of ordered supramolecular structures.

-

An Extended π-System: The delocalization of π-electrons across the two phenyl rings and the central ethyne bridge is the origin of its characteristic electronic and optical behavior.

-

Terminal Aldehyde Groups: These reactive functional groups are the synthetic gateways to a vast array of derivatives and polymeric structures, most notably through the formation of imine linkages in the synthesis of COFs.[1]

The confluence of these features makes this compound a versatile precursor for materials with applications in gas storage, catalysis, and sensing.[1] Furthermore, its derivatives have shown promise in the development of fluorescent dyes and macromolecules.[1][2]

Electronic Properties: A Frontier Molecular Orbital Perspective

The electronic behavior of this compound is best understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic absorption and emission characteristics, as well as its electrochemical behavior.

Theoretical Insights into HOMO-LUMO Architecture

While specific experimental values for the HOMO and LUMO energies of this compound are not extensively reported in the literature, we can infer its electronic structure from theoretical calculations and comparison with analogous diphenylacetylene derivatives.

-

HOMO: The HOMO is typically characterized by a π-orbital with significant electron density delocalized across the entire diphenylacetylene core.

-

LUMO: The LUMO is generally a π*-antibonding orbital, also delocalized over the conjugated framework. The presence of the electron-withdrawing aldehyde groups is expected to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap.

The following diagram illustrates the conceptual relationship between the molecular structure and its frontier orbitals.

Caption: Frontier molecular orbitals of the molecule.

Electrochemical Characterization: Probing the Frontier Orbitals

Protocol 2.2.1: Generalized Cyclic Voltammetry Measurement

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a final concentration of approximately 1 mM.

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

-

Degassing: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the oxidation and reduction potentials of the compound.

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record its voltammogram. The Fc/Fc+ redox couple is used to reference the measured potentials.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations:

-

EHOMO = -[Eox(onset) - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Ered(onset) - E1/2(Fc/Fc+) + 4.8] eV

-

Optical Properties: The Interplay of Light and a π-Conjugated System

The extended π-conjugation in this compound gives rise to its characteristic optical properties, namely its absorption of ultraviolet-visible light and its potential for fluorescence emission.

Electronic Absorption Spectroscopy (UV-Vis)

The absorption of light by the molecule promotes an electron from the HOMO to the LUMO. The energy of this transition corresponds to the wavelength of maximum absorption (λmax). The absorption spectrum is a key indicator of the electronic structure.

Table 1: Experimental Absorption Maxima (λmax) of this compound in Various Solvents

| Solvent | Polarity | λmax (nm) |

| Methylcyclohexane | Non-polar | 337 |

| 2-Methyltetrahydrofuran | Polar aprotic | 337 |

| Acetonitrile | Polar aprotic | 335.5 |

Data sourced from the Electronic Supporting Information of a Royal Society of Chemistry publication.

The data in Table 1 reveals a slight negative solvatochromism (a blue shift in absorption wavelength with increasing solvent polarity), although the effect is very small. This suggests that the ground state is slightly more stabilized by polar solvents than the excited state.

Protocol 3.1.1: UV-Vis Absorption Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., spectroscopic grade cyclohexane, THF, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy

Following excitation to the S1 state, the molecule can relax back to the ground state (S0) via the emission of a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift.

While the intrinsic fluorescence quantum yield of this compound has not been extensively reported, it serves as a crucial building block for fluorescent macromolecules. For instance, ethynyl-linked boron dipyrromethenes synthesized from this molecule exhibit a fluorescence quantum yield of 32%.[1][2] This indicates that the diphenylacetylene core can be a component of efficient emitters.

The following diagram illustrates the Jablonski diagram for absorption and fluorescence processes.

Caption: Energy transitions in absorption and fluorescence.

Protocol 3.2.1: Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of the compound in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Spectrometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Measurement: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Quantum Yield Determination (Relative Method): a. Record the emission spectrum of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) under the same experimental conditions. b. Measure the absorbance of both the sample and the standard at the excitation wavelength. c. Calculate the integrated fluorescence intensity of both the sample and the standard. d. The quantum yield (Φs) of the sample can be calculated using the formula: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Synthesis and Methodologies

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Sonogashira Coupling: A General Protocol

The synthesis can be achieved through the coupling of 4-bromobenzaldehyde with 4-ethynylbenzaldehyde. A generalized procedure based on established Sonogashira coupling protocols is provided below.

Caption: Synthetic workflow for the target molecule.

Protocol 4.1.1: Synthesis of this compound

-

Reaction Setup: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and copper(I) iodide (1-3 mol%).

-

Addition of Reactants: Add 4-bromobenzaldehyde (1.0 equivalent) and 4-ethynylbenzaldehyde (1.1 equivalents).

-

Solvent and Base: Add a suitable solvent (e.g., anhydrous THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

-

Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting materials are consumed (monitored by TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound as a solid.

Conclusion and Future Outlook

This compound is a molecule with a rich potential stemming from its well-defined structure and versatile reactivity. While its primary applications to date have been in the realm of COFs and as a precursor to larger functional molecules, a deeper understanding of its intrinsic electronic and optical properties is crucial for its rational deployment in next-generation materials. The data presented in this guide, though not exhaustive, provides a solid foundation for researchers. Future work should focus on a more detailed experimental characterization of its fluorescence properties, including quantum yield measurements in a variety of solvents, and a thorough electrochemical investigation to precisely determine its frontier orbital energy levels. Such studies will undoubtedly unlock new avenues for the application of this remarkable molecule in fields ranging from organic electronics to advanced sensing and diagnostics.

References

An In-depth Technical Guide to 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to a comprehensive exploration of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde, a molecule of significant interest in the realms of materials science and medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with a guide that is not only technically precise but also rich with practical insights. This document will delve into the historical context of this compound's synthesis, provide detailed experimental protocols, and explore its burgeoning applications, particularly as a critical building block for advanced materials. We will examine the causality behind experimental choices, ensuring that the information presented is not just a list of facts but a self-validating system of knowledge.

Introduction: The Emergence of a Versatile Building Block

This compound, also known by synonyms such as di(4-formylphenyl)acetylene and diphenylacetylene-4,4'-dicarbaldehyde, is a symmetrical aromatic compound featuring a central acetylene (ethyne) linker connecting two benzaldehyde moieties.[1] Its rigid, linear structure and the presence of two reactive aldehyde functional groups make it a highly valuable precursor in the synthesis of a variety of complex organic materials.[1][2]

The significance of this molecule lies in its ability to act as a ditopic linker in the construction of porous crystalline polymers known as covalent organic frameworks (COFs).[3][4] The precise geometry and defined length of the this compound unit allow for the rational design and synthesis of COFs with tunable pore sizes and functionalities. Beyond materials science, its derivatives have also found applications in the synthesis of fluorescent macromolecules.[2]

This guide will provide a thorough understanding of the synthesis, characterization, and applications of this important compound, with a focus on providing actionable knowledge for researchers in the field.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application.

| Property | Value | Reference |

| CAS Number | 84907-55-1 | [1] |

| Molecular Formula | C₁₆H₁₀O₂ | |

| Molecular Weight | 234.25 g/mol | |

| Appearance | Solid | |

| Melting Point | 213-214 °C | |

| Boiling Point | 425.4 ± 30.0 °C at 760 mmHg |

The Sonogashira Coupling: A Cornerstone of Synthesis

The primary and most efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][7]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the symmetrical this compound can be approached in two main ways via the Sonogashira coupling:

-

Homocoupling of a protected acetylene: This involves the coupling of two equivalents of a 4-halobenzaldehyde with a protected acetylene source, followed by deprotection.

-

Coupling of a terminal alkyne with an aryl halide: This involves the reaction of 4-ethynylbenzaldehyde with 4-halobenzaldehyde.

For the synthesis of a symmetrical diarylacetylene like the target molecule, a more direct approach is the coupling of two equivalents of a 4-halobenzaldehyde with a source of acetylene. Acetylene gas can be used, but for convenience and safety, in-situ generation from calcium carbide or the use of a protected acetylene equivalent like trimethylsilylacetylene is often preferred.[5] The use of a 4-iodobenzaldehyde or 4-bromobenzaldehyde is common, with the iodo-substituted arene being more reactive.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Covalent Organic Frameworks: Structures, Synthesis, and Applications | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to the Molecular Structure of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

This in-depth technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the molecular structure and electronic properties of 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry methods to the study of organic molecules. Herein, we detail the theoretical framework, computational protocols, and expected outcomes of such an investigation.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₆H₁₀O₂, is a diarylacetylene derivative characterized by a linear, rigid structure conferred by the central ethyne linkage.[1][2] This structural rigidity and the presence of reactive aldehyde functional groups make it a valuable building block in the synthesis of advanced materials. Notably, it is a key component in the construction of covalent organic frameworks (COFs), which are porous crystalline polymers with applications in gas storage, catalysis, and separation.[1][3] Furthermore, its derivatives have been utilized in the synthesis of fluorescent macromolecules, highlighting its potential in the development of novel optical materials.[1] A thorough understanding of its molecular geometry, electronic structure, and spectroscopic properties is paramount for the rational design and optimization of these materials.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the molecular properties of such compounds at the atomic level. This guide will outline the state-of-the-art computational methodologies for characterizing this compound.

Theoretical Methodology: A First-Principles Approach

The foundation of our theoretical investigation lies in Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] DFT has been widely adopted in chemistry and materials science for its favorable balance between accuracy and computational cost, making it an ideal tool for studying organic molecules of this size.

The Choice of Functional and Basis Set: The Cornerstone of Accuracy

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing carbon, hydrogen, and oxygen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated excellent performance in predicting molecular geometries and electronic properties.[5][6]

The selection of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, is equally crucial. The 6-311++G(d,p) basis set is a robust choice for this system. This triple-zeta basis set provides a high degree of flexibility for describing the valence electrons. The inclusion of diffuse functions ("++") is important for accurately modeling the lone pairs on the oxygen atoms and the delocalized π-system of the aromatic rings. Furthermore, the addition of polarization functions ("d,p") on heavy atoms and hydrogen, respectively, allows for the description of non-spherical electron density distributions, which is essential for accurately predicting bond angles and dihedral angles.[6]

Computational Workflow: From Geometry to Spectra

The theoretical investigation of this compound follows a systematic, multi-step computational protocol. This workflow ensures that the calculated properties are derived from a stable and realistic molecular structure.